(R)-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable reagent in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with 2-(diphenylphosphanyl)benzaldehyde, followed by the addition of 2-methylpropane-2-sulfinamide. The reaction is carried out under inert conditions, usually in an anhydrous solvent such as tetrahydrofuran (THF), and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to desired chemical transformations. The pathways involved often include catalytic cycles where the compound acts as a ligand, facilitating the formation and stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethanol
- (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP)
- ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]methylamine
Uniqueness
Compared to these similar compounds, ®-N-((S)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide offers unique advantages in terms of its steric and electronic properties. These properties enhance its effectiveness as a chiral ligand in asymmetric synthesis, providing higher selectivity and yield in various catalytic reactions .
Properties
Molecular Formula |
C31H34NOPS |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[(S)-(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-22,30,32H,1-5H3/t30-,35?/m0/s1 |
InChI Key |
HAEIDYNXHXDQJH-KIYCQYGCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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